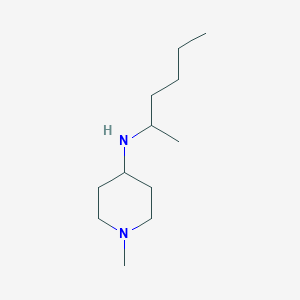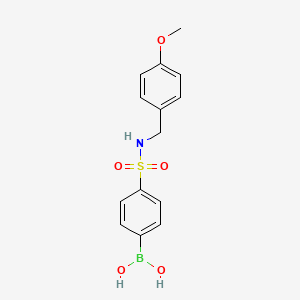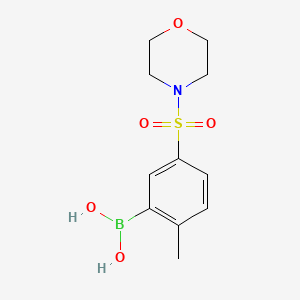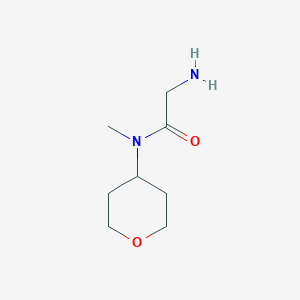amine CAS No. 1040343-57-4](/img/structure/B1461441.png)
[2-(4-Chlorophenyl)ethyl](4-methylpentan-2-yl)amine
Übersicht
Beschreibung
“2-(4-Chlorophenyl)ethylamine” is a chemical compound with the molecular formula C14H22ClN . It has a molecular weight of 239.78 g/mol. This compound is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular structure of “2-(4-Chlorophenyl)ethylamine” consists of a chlorophenyl group attached to an ethyl group, which is further attached to a 4-methylpentan-2-yl group via an amine linkage . The exact spatial configuration of these groups would require more specific information or experimental data.Physical And Chemical Properties Analysis
“2-(4-Chlorophenyl)ethylamine” is a liquid at room temperature . It has a refractive index of 1.548 and a density of 1.112 g/mL at 25 °C . It has a boiling point of 60-65 °C at 0.1 mmHg .Wissenschaftliche Forschungsanwendungen
Pharmacology and Therapeutics
2-(4-Chlorophenyl)ethylamine: has potential pharmacological applications due to its structural similarity to compounds that exhibit central nervous system activity . It could be explored for its affinity towards various neurotransmitter receptors, which may lead to the development of new therapeutic agents.
Chemical Synthesis
This compound can serve as a building block in organic synthesis. Its amine group is a functional handle that can be used to create a wide array of derivatives, potentially leading to the discovery of novel molecules with diverse biological activities .
Environmental Impact Studies
Research into the environmental impact of 2-(4-Chlorophenyl)ethylamine is crucial. Understanding its degradation products and their effects on ecosystems can inform safety regulations and waste management practices .
Alzheimer’s Research
There is a potential application in Alzheimer’s research, as related compounds have been used in the preparation of cholinesterase inhibitors, which are important in the management of Alzheimer’s disease symptoms .
Antimicrobial Agent Development
The compound’s structure could be modified to enhance its antimicrobial properties. It can be used as a scaffold for developing new antimicrobial agents, particularly in the fight against drug-resistant strains of bacteria .
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-methylpentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN/c1-11(2)10-12(3)16-9-8-13-4-6-14(15)7-5-13/h4-7,11-12,16H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATYRISJBUDTIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)NCCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Chlorophenyl)ethyl](4-methylpentan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzoic acid](/img/structure/B1461358.png)
![4-[2-(4-Isopropylpiperazin-1-yl)-2-oxoethyl]aniline](/img/structure/B1461360.png)
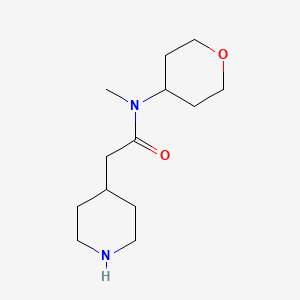
amine](/img/structure/B1461364.png)


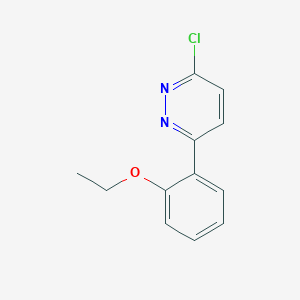
![[1-(2,2-Dimethylmorpholin-4-yl)cyclohexyl]methanamine](/img/structure/B1461369.png)
